molecular formula C9H11NO2S B137389 2,3-Dimethoxythiobenzamide CAS No. 145736-64-7

2,3-Dimethoxythiobenzamide

Cat. No.: B137389
CAS No.: 145736-64-7
M. Wt: 197.26 g/mol
InChI Key: QQBGVGAHINKAFG-UHFFFAOYSA-N
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Description

2,3-Dimethoxythiobenzamide is an organic compound with the molecular formula C9H11NO2S It is a derivative of benzamide, characterized by the presence of two methoxy groups and a thiocarbonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxythiobenzamide can be synthesized starting from 2,3-dimethoxybenzoic acid. The synthetic route typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

2,3-Dimethoxythiobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dimethoxythiobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxythiobenzamide involves its interaction with biological targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

2,3-Dimethoxythiobenzamide can be compared with other benzamide derivatives such as:

Properties

IUPAC Name

2,3-dimethoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-11-7-5-3-4-6(9(10)13)8(7)12-2/h3-5H,1-2H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBGVGAHINKAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366202
Record name 2,3-Dimethoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145736-64-7
Record name 2,3-Dimethoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145736-64-7
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